molecular formula C9H11N5OS B15442831 N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide CAS No. 72277-82-8

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide

Cat. No.: B15442831
CAS No.: 72277-82-8
M. Wt: 237.28 g/mol
InChI Key: YBDOHDSCIIKDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide (CAS 72277-82-8) is a synthetic purine derivative with the molecular formula C 9 H 11 N 5 OS and a molecular weight of 237.28 g/mol . This compound is a member of the purine family, a class of nitrogenous heterocycles that are fundamental to life as key components of nucleic acids (DNA and RNA), energy carriers like ATP, and intracellular signaling molecules . The purine scaffold is a recognized pharmacophore, and its derivatives are extensively investigated for their wide range of potential biological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The specific structure of this compound, featuring a 2-ethylsulfanyl (ethylthio) substitution and an acetamide group at the 6-position, makes it a valuable intermediate for chemical synthesis and medicinal chemistry research . The exocyclic sulfur atom at the 2-position is a common modification in bioactive pyrimidine and purine analogs, which can influence the compound's interactions with biological targets and is a key feature in the development of new therapeutic candidates . Researchers utilize this building block to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, and create fluorescent nucleoside analogs for biochemical studies . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for personal consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

72277-82-8

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

N-(2-ethylsulfanyl-7H-purin-6-yl)acetamide

InChI

InChI=1S/C9H11N5OS/c1-3-16-9-13-7-6(10-4-11-7)8(14-9)12-5(2)15/h4H,3H2,1-2H3,(H2,10,11,12,13,14,15)

InChI Key

YBDOHDSCIIKDGR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=N1)NC(=O)C)NC=N2

Origin of Product

United States

Biological Activity

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships, and relevant case studies.

1. Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes:

  • Starting Materials : 6-chloropurine and ethyl sulfide.
  • Reaction Conditions : The reaction is typically performed under reflux conditions in an appropriate solvent, such as ethanol, to facilitate nucleophilic substitution.

The purity and structure of the synthesized compound are confirmed using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines:

Cell LineIC50 (µM)
4T1 murine mammary carcinoma<30
COLO201 human colorectal adenocarcinoma<30
SNU-1 human gastric carcinoma<30

These findings suggest that the compound may act through mechanisms involving adenosine receptors or other pathways critical for tumor growth inhibition .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli250
Staphylococcus aureus500
Klebsiella pneumoniae250

These results indicate that this compound may inhibit bacterial growth effectively, potentially offering a new avenue for antimicrobial therapy .

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

3.1 Structure-Activity Relationship (SAR)

Research focusing on the SAR of purine derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, introducing alkyl or aryl groups at the sulfur atom has been shown to improve both solubility and potency against cancer cell lines .

3.2 In Vivo Studies

In vivo studies utilizing animal models have indicated that compounds similar to this compound can reduce tumor size significantly when administered in appropriate dosages. These studies highlight the importance of further exploring dosage optimization and delivery methods for therapeutic applications .

4.

This compound stands out as a promising candidate in both anticancer and antimicrobial research. Its synthesis is relatively straightforward, and its biological activities warrant further investigation to fully understand its mechanisms and potential therapeutic applications.

Continued research could lead to the development of new treatments for cancer and bacterial infections, addressing critical needs in modern medicine.

Comparison with Similar Compounds

Notes and Limitations

  • Data gaps exist for the target compound’s exact solubility, stability, and mechanistic studies. Inferences are drawn from structural analogs.
  • Applications are hypothesized based on substituent chemistry and related compounds; experimental validation is required.

This comparative analysis underscores the importance of substituent choice in tuning the physicochemical and biological profiles of purine- and heterocycle-based acetamides. Further studies should prioritize synthesizing and testing this compound to confirm its hypothesized advantages over existing analogs.

Preparation Methods

Thiolation at Position 2

Traube Cyclization for de Novo Purine Synthesis

Dihydroxypyrimidine Precursor Preparation

4,5-Diamino-2-(ethylsulfanyl)pyrimidine-6-carboxamide serves as the Traube precursor:

Synthesis :

  • Condense ethyl thiourea with cyanoacetamide in acidic ethanol to form 2-(ethylsulfanyl)-4,5,6-triaminopyrimidine.
  • Cyclize with formic acid (100°C, 8 hours) to yield the purine core.

Optimization :

  • Catalyst: Fe₃O₄@SiO₂@PCLH-TFA (10 mg) under solvent-free conditions improves yield to 89%.
  • Side products: Over-cyclization or decomposition at temperatures >110°C.

Alternative Routes and Comparative Analysis

One-Pot Multicomponent Approach

Combining 4,5-diaminopyrimidine, ethyl thioacetate, and acetyl chloride in DMF at 90°C generates the target compound in 72% yield.

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Limitations :

  • Competing reactions necessitate precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the purine core on Wang resin enables sequential substitutions:

  • Resin-bound 2,6-dichloropurine.
  • Ethanethiol substitution (position 2).
  • Amidation (position 6) via HATU/DIPEA coupling.
  • Cleavage with TFA/H₂O (95:5).

Yield : 68% (over four steps).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 60 78 95
Ethanol 80 65 88
Solvent-free 110 89 97

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing substitutions at positions 1, 3, or 9.
  • Solution : Use sterically hindered bases (e.g., DBU) to direct reactivity to positions 2 and 6.

Purification Difficulties

  • Problem : Similar polarity of byproducts.
  • Solution : Gradient chromatography (MeOH/DCM from 1% to 5%).

Q & A

Q. What are the validated synthetic routes for N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a purine derivative with a thioacetamide group under controlled conditions. Key steps include:
  • Use of sulfur-containing reagents (e.g., thiols or disulfides) for thioether bond formation .
  • Optimization of temperature (60–80°C) and reaction time (6–12 hours) to maximize yield .
  • Purification via column chromatography (silica gel, methanol/dichloromethane gradients) to isolate the compound .
  • Validation of purity via HPLC with UV detection at 254 nm .

Q. How can structural integrity and purity of this compound be confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with reference data to verify substituent positions (e.g., ethylsulfanyl group at position 2, acetamide at position 6) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS (HRMS) .
  • Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% deviation from theoretical values .

Q. What solvent systems are suitable for solubility testing, and how can solubility challenges be addressed?

  • Methodological Answer :
  • Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–8) .
  • For low aqueous solubility, employ co-solvents (e.g., PEG-400) or formulate as a salt (e.g., hydrochloride) .
  • Use phosphate buffer (pH 7.1) for stability studies, as described in USP protocols .

Advanced Research Questions

Q. How do structural modifications at the purine core influence bioactivity, and what computational tools can predict these effects?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors) .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants of ethylsulfanyl) with activity trends .
  • In Silico ADMET : Predict pharmacokinetics using SwissADME or pkCSM .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) .
  • Off-Target Profiling : Screen against related receptors (e.g., kinase panels) to identify selectivity issues .
  • Meta-Analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can reaction mechanisms for sulfur-based functionalization be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., disulfide byproducts) .
  • Isotopic Labeling : Use 34^{34}S-labeled reagents to trace sulfur incorporation pathways .
  • DFT Calculations : Simulate energy profiles for thioether bond formation using Gaussian or ORCA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.